molecular formula C20H26N4O5 B1607000 N-[(Benzyloxy)carbonyl]histidylleucine CAS No. 38972-90-6

N-[(Benzyloxy)carbonyl]histidylleucine

Cat. No.: B1607000
CAS No.: 38972-90-6
M. Wt: 402.4 g/mol
InChI Key: QDSCJZMMRKBXNR-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]histidylleucine (abbreviated as Z-His-Leu-OH) is a dipeptide derivative where the N-terminus is protected by a benzyloxycarbonyl (Cbz) group. This compound is structurally characterized by the presence of histidine (imidazole side chain) and leucine (branched aliphatic side chain) residues. The Cbz group is a common protecting group in peptide synthesis, preventing unwanted side reactions during coupling .

Properties

CAS No.

38972-90-6

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H26N4O5/c1-13(2)8-17(19(26)27)23-18(25)16(9-15-10-21-12-22-15)24-20(28)29-11-14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)

InChI Key

QDSCJZMMRKBXNR-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2

Other CAS No.

38972-90-6

sequence

HL

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The following table compares Z-His-Leu-OH with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes Reference
N-[(Benzyloxy)carbonyl]-L-leucine (Z-Leu-OH) C₁₄H₁₉NO₄ 265.31 Cbz group, carboxylic acid Intermediate in peptide synthesis
Methyl N-[(benzyloxy)carbonyl]glycylglycinate C₁₃H₁₆N₂O₅ 280.28 Cbz group, methyl ester, glycyl-glycine Model for dipeptide protection
N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide* C₂₁H₃₁N₃O₈S ~509.56 Cbz group, sulfonic acid, pyrrolidinone Potential protease inhibitor
Benzyl N-(N-(Cbz-L-leucyl)glycyl)-L-leucinate C₂₈H₃₆N₃O₆ ~534.61 Cbz group, tripeptide (Leu-Gly-Leu) Example of multistep peptide synthesis
N-[(Benzyloxy)carbonyl]-3-methylvaline C₁₄H₁₉NO₄ 265.31 Cbz group, branched alkyl chain (3-methyl) Steric effects in synthesis

*Compound from with additional functionalization.

Key Observations :

  • Z-His-Leu-OH vs. Z-Leu-OH (): The dipeptide Z-His-Leu-OH has a histidine residue, introducing an imidazole side chain absent in Z-Leu-OH.
  • Comparison with Glycyl-Glycine Derivatives () : Methyl esters (e.g., C₁₃H₁₆N₂O₅) exhibit higher lipophilicity than free carboxylic acids, influencing solubility and reactivity .
  • Sulfonic Acid Derivatives () : The sulfonic acid group in C₂₁H₃₁N₃O₈S increases hydrophilicity, making it suitable for aqueous-phase biological assays .

Physicochemical Properties

  • Solubility :

    • Cbz-protected leucine (Z-Leu-OH) is sparingly soluble in water but soluble in organic solvents like DMF or THF .
    • Sulfonic acid derivatives (e.g., C₂₁H₃₁N₃O₈S) show enhanced water solubility due to ionizable groups .
    • Z-His-Leu-OH is expected to have intermediate solubility, influenced by histidine’s polar imidazole group.
  • Stability: Cbz groups are stable under acidic conditions but cleaved via hydrogenolysis, a feature shared across analogs . Branched-chain derivatives (e.g., 3-methylvaline in ) exhibit steric hindrance, slowing coupling reactions .

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